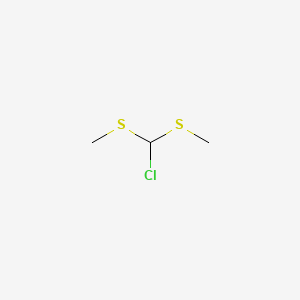
6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of nitro groups at positions 6 and 8, and a phenyl group at position 4 The benzothiazine core is a bicyclic structure consisting of a benzene ring fused to a thiazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the nitration of a precursor benzothiazine compound. One common method involves the reaction of 4-phenyl-3,4-dihydro-2H-1,4-benzothiazine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 6 and 8 positions.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 6,8-diamino-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
科学的研究の応用
Chemistry: The compound serves as a precursor for the synthesis of other heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: The compound’s unique chemical properties make it suitable for use in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6,8-dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine and its derivatives often involves the interaction with specific molecular targets. For example, the nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The phenyl group may also contribute to the compound’s ability to bind to specific proteins or enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but with an oxygen atom in place of the sulfur atom.
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Contains a carboxylic acid group and a methyl group.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a sulfur dioxide group and exhibits different pharmacological activities.
Uniqueness: 6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to the presence of two nitro groups and a phenyl substituent, which confer distinct chemical reactivity and potential biological activities
特性
CAS番号 |
62941-09-7 |
|---|---|
分子式 |
C14H11N3O4S |
分子量 |
317.32 g/mol |
IUPAC名 |
6,8-dinitro-4-phenyl-2,3-dihydro-1,4-benzothiazine |
InChI |
InChI=1S/C14H11N3O4S/c18-16(19)11-8-12-14(13(9-11)17(20)21)22-7-6-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChIキー |
ZKJLQXRAEVIHSB-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=C(N1C3=CC=CC=C3)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



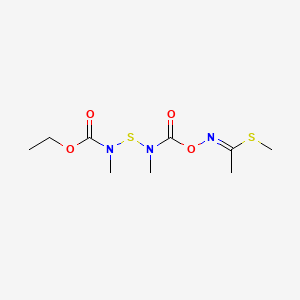
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)



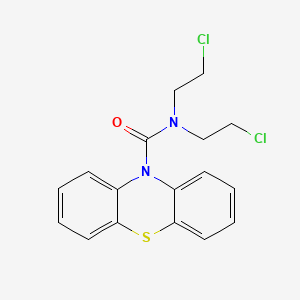
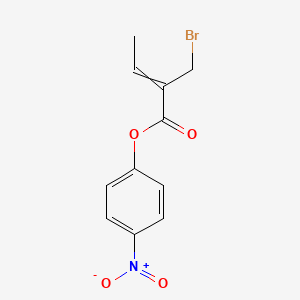
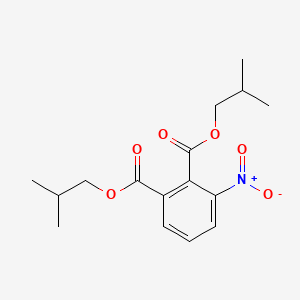
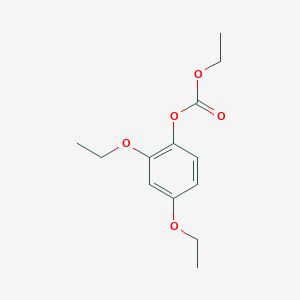
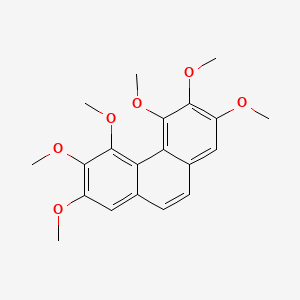
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)
